molecular formula C11H22O2 B14398354 2-Pentyl hexanoate CAS No. 88164-61-8

2-Pentyl hexanoate

Cat. No.: B14398354
CAS No.: 88164-61-8
M. Wt: 186.29 g/mol
InChI Key: LDSKHRQOZJYTFX-UHFFFAOYSA-N
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Description

2-Pentyl hexanoate, also known as pentyl hexanoate, is an ester formed from hexanoic acid and pentanol. Esters are organic compounds characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to an alkyl or aryl group. This compound is known for its pleasant fruity odor, making it a common ingredient in fragrances and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentyl hexanoate is typically synthesized through an esterification reaction, where hexanoic acid reacts with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and catalysts, leading to higher yields and purity of the ester. Additionally, the use of immobilized lipases as biocatalysts in solvent-free systems has been explored to produce esters like this compound under milder conditions, offering environmental and economic benefits .

Chemical Reactions Analysis

Types of Reactions: 2-Pentyl hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

Major Products:

    Hydrolysis: Hexanoic acid and pentanol.

    Transesterification: A new ester and an alcohol.

Scientific Research Applications

2-Pentyl hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pentyl hexanoate primarily involves its interaction with olfactory receptors in the nose, leading to the perception of its fruity odor. In biological systems, esters like this compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Uniqueness of 2-Pentyl Hexanoate: this compound stands out due to its specific combination of hexanoic acid and pentanol, which imparts a unique fruity odor that is distinct from other esters. Its applications in both the fragrance and flavor industries highlight its versatility and importance .

Properties

CAS No.

88164-61-8

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

pentan-2-yl hexanoate

InChI

InChI=1S/C11H22O2/c1-4-6-7-9-11(12)13-10(3)8-5-2/h10H,4-9H2,1-3H3

InChI Key

LDSKHRQOZJYTFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC(C)CCC

Origin of Product

United States

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